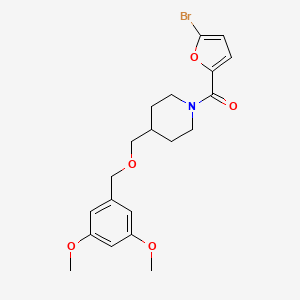

![molecular formula C27H25NO3 B2818056 1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one CAS No. 887467-65-4](/img/structure/B2818056.png)

1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .

Synthesis Analysis

A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .Molecular Structure Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .Chemical Reactions Analysis

Spiro compounds are usually formed by the simultaneous reactions of condensation and cyclization .Scientific Research Applications

Spiro[chromane-2,4'-piperidine]-4(3H)-one in Medicinal Chemistry

Spiro[chromane-2,4'-piperidine]-4(3H)-one compounds have been extensively researched for their medicinal chemistry applications. They serve as important pharmacophores in the development of drugs, drug candidates, and biochemical reagents. Recent advances demonstrate significant progress in synthesizing these compounds, focusing on their biological relevance and potential as new biologically active substances. The structural features and synthetic methodologies of these compounds have been explored to develop novel therapeutic agents with diverse biological activities (Ghatpande et al., 2020).

Alkylation and Functionalization

The compound and its derivatives have been studied for their alkylation properties. Spiro[oxirane-2,4′-piperidines], related to the compound, have been synthesized and shown to act as alkylating agents. These studies contribute to the understanding of how such compounds can introduce specific moieties onto heteroaromatic compounds, expanding their potential use in synthetic chemistry and drug development (Fishman & Cruickshank, 1968).

TRPM8 Antagonists for Neuropathic Pain

A series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, structurally related to the compound, was identified as TRPM8 channel blockers. These were developed through analogue-based rational design, synthesis, and screening, demonstrating significant potential in treating neuropathic pain. The structural variations and their effects on potency were extensively studied, providing insights into the development of highly effective and selective TRPM8 antagonists (Chaudhari et al., 2013).

Sigma Receptor Ligands

Research on spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines, which are closely related to the compound , has contributed to understanding sigma receptor ligands. These compounds have been synthesized and evaluated for their affinity and selectivity towards sigma 1 and sigma 2 binding sites, providing valuable information for developing selective sigma receptor ligands with potential therapeutic applications (Moltzen, Perregaard, & Meier, 1995).

Future Directions

In the field of medicinal chemistry research, there has been remarkable development in the synthesis of spiro[chromane-2,4’-piperidine]-4(3H)-one-derived compounds over the past several years . This suggests that future research may continue to explore this class of compounds for their therapeutic potential.

Properties

IUPAC Name |

1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO3/c29-24-19-27(31-25-9-5-4-8-23(24)25)14-16-28(17-15-27)26(30)18-20-10-12-22(13-11-20)21-6-2-1-3-7-21/h1-13H,14-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEAVRFAISGXEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2817975.png)

![2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2817976.png)

![1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole](/img/structure/B2817982.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2817985.png)

![N-[4-[3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B2817989.png)

![2-Chloro-N-[[3-(methanesulfonamido)phenyl]methyl]propanamide](/img/structure/B2817995.png)

![3-methyl-6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2817996.png)